molecular formula C19H15ClN4O B2703566 1-(3-chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-17-4

1-(3-chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B2703566
Número CAS: 895018-17-4
Peso molecular: 350.81
Clave InChI: SIPSXWYMYLQGJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Pyrazolo[3,4-d]Pyrimidine Research

The pyrazolo[3,4-d]pyrimidine nucleus emerged as a scaffold of interest in the mid-20th century, with early synthetic efforts focused on its purine-like properties. Initial studies in the 1960s explored its potential as an adenosine analog, capitalizing on its ability to interfere with nucleotide metabolism. By the 1990s, researchers recognized its utility in kinase inhibition, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The 2000s saw accelerated development, with over 200 derivatives synthesized between 1999 and 2022, demonstrating anti-proliferative activities across multiple cancer cell lines.

Classification Within Heterocyclic Compounds

Pyrazolo[3,4-d]pyrimidines belong to the bicyclic heterocycle family, comprising a fused pyrazole (5-membered ring with two adjacent nitrogen atoms) and pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3) system. This classification places them among bioactive heterocycles such as purines, pteridines, and benzimidazoles. Their structural uniqueness lies in the nitrogen arrangement (positions 1, 3, 4, and 7), which enables diverse hydrogen bonding patterns comparable to adenine.

Structural Significance of the Pyrazolo[3,4-d]Pyrimidine Core

The planar, aromatic core permits extensive substitution at positions 1, 3, 4, and 6 while maintaining metabolic stability. Key structural features include:

  • Position 1 : Typically substituted with aryl groups (e.g., 3-chlorophenyl) to enhance hydrophobic interactions with kinase ATP-binding pockets.
  • Position 4 : Oxygen or sulfur atoms at this position (e.g., 4-one) improve hydrogen-bond acceptor capacity, mimicking the purine N7 position.
  • Position 5 : Alkyl or aralkyl chains (e.g., 3-methylbenzyl) modulate solubility and membrane permeability.

Table 1: Common Substitution Patterns and Their Effects

Position Substituent Biological Impact
1 3-Chlorophenyl Enhances kinase binding affinity
4 Ketone Stabilizes hinge-region interactions
5 3-Methylbenzyl Improves logP for CNS penetration

Bioisosterism with Purine Nucleobases

The scaffold serves as a purine bioisostere through:

  • Topological mimicry : The N1-C2-N3 segment replicates the adenine N9-C8-N7 motif, enabling competitive ATP binding.
  • Electronic similarity : The π-deficient pyrimidine ring mimics the electron distribution of purines, facilitating π-π stacking in kinase active sites.
  • Tautomeric flexibility : Like purines, pyrazolo[3,4-d]pyrimidines exhibit pH-dependent tautomerism, adopting either 1H- or 4H- configurations to optimize target engagement.

Position of Target Compound in Medicinal Chemistry Literature

1-(3-Chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a third-generation derivative optimized for dual EGFR/VEGFR inhibition. Its design incorporates lessons from earlier analogs:

  • The 3-chlorophenyl group at N1 improves selectivity over off-target kinases compared to smaller alkyl groups.
  • The 3-methylbenzyl moiety at C5 balances lipophilicity (clogP ≈ 2.8) and solubility (>50 μM in PBS).
  • The 4-one oxygen enhances hydrogen bonding with kinase hinge regions, as demonstrated in co-crystallization studies of related compounds.

Current research positions this compound as a lead structure for solid tumor therapies, with demonstrated IC₅₀ values below 100 nM against EGFR(L858R/T790M) mutants in preclinical models.

Propiedades

IUPAC Name

1-(3-chlorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13-4-2-5-14(8-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-7-3-6-15(20)9-16/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPSXWYMYLQGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable β-diketone or β-ketoester.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring system.

    Substitution reactions:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with biological targets. The presence of the chlorophenyl and methylphenyl substituents enhances its lipophilicity and potential for selective binding to proteins involved in disease processes.

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. For example, compounds similar to 1-(3-chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases like arthritis and other chronic conditions .

Neuroprotective Effects

Recent studies indicate that pyrazolo[3,4-d]pyrimidine compounds may possess neuroprotective activities. They have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways that regulate neuronal survival and apoptosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods involving multi-step reactions starting from simpler pyrazole derivatives. Understanding the structure-activity relationship is crucial; modifications on the phenyl rings or the pyrazole core can significantly influence biological activity and selectivity towards specific targets .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, a derivative of this compound was tested in an animal model of arthritis. The compound significantly reduced swelling and pain associated with inflammation through the inhibition of COX-2 expression and reduction of prostaglandin E2 levels .

Data Tables

Application AreaBiological ActivityReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX and LOX
NeuroprotectionProtects against oxidative stress

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Effects

The pharmacological profile of pyrazolo[3,4-d]pyrimidinones is highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Activities Synthesis Yield Reference
1-(3-Chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 3-chlorophenyl; 5: 3-methylbenzyl Kinase inhibition (e.g., DAPK1), anticancer Not reported
1-[(3-{R})-1,1-Bis(oxidanylidene)thiolan-3-yl]-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one 1: thiolane-dione; 5: 3,4-dichlorobenzyl Fascin protein inhibition (cancer metastasis) Not reported
1-(4-Chlorophenyl)-5-[(4-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 4-chlorophenyl; 5: 4-chlorobenzyl Discontinued (potential kinase modulation) Not reported
HS38: 1-(3-Chlorophenyl)-6-(thiopropanamide)pyrazolo[3,4-d]pyrimidin-4-one 1: 3-chlorophenyl; 6: thiopropanamide DAPK1 inhibition (IC₅₀ = 0.8 µM) 58%
1-tert-Butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: tert-butyl; 6: hydrazine Synthetic intermediate (antiparasitic screening) Not reported

Key Observations :

  • Substituent Position : The 3-chlorophenyl group at position 1 (as in the target compound and HS38) enhances kinase selectivity, likely due to hydrophobic interactions with ATP-binding pockets .
  • Benzyl vs. Alkyl Groups : The 3-methylbenzyl group at position 5 improves solubility compared to bulkier substituents (e.g., 3,4-dichlorobenzyl in ), which may reduce bioavailability despite higher binding affinity.
  • Activity Modulation : Thioether or hydrazine substituents at position 6 (e.g., HS38, HS43) introduce hydrogen-bonding capacity, critical for enzyme inhibition .

Actividad Biológica

1-(3-chlorophenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 895018-04-9) is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H15ClN4O
  • Molecular Weight : 348.80 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with chlorophenyl and methylphenyl substituents.

Anticancer Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. In particular:

  • Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis. Studies have reported IC50 values ranging from 0.3 to 24 µM , demonstrating potent activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Synergistic Effects : In combination with doxorubicin, this compound enhances cytotoxicity in breast cancer cell lines, suggesting a potential for combination therapy in clinical settings .

Antioxidant Properties

Research has indicated that pyrazolo compounds can exhibit antioxidant activities. This property may contribute to their overall therapeutic potential by reducing oxidative stress in cells .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines. The results showed that the tested compounds significantly inhibited cell proliferation and induced apoptosis. Compound 5i was highlighted for its strong inhibitory effects on tumor growth and apoptosis induction .

Study 2: Combination Therapy

In another investigation, the combination of this compound with standard chemotherapeutics demonstrated enhanced efficacy compared to monotherapy. This suggests a promising avenue for improving treatment outcomes in resistant cancer types .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AnticancerIC50 values between 0.3 - 24 µM
Synergistic EffectsEnhanced cytotoxicity with doxorubicin
AntimicrobialPotential antifungal/bacterial activity
AntioxidantReduces oxidative stress

Q & A

Basic Synthesis and Purification

Q: What are the optimal reaction conditions for synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can purity be ensured? A: Synthesis typically involves multi-step reactions with precise temperature control and catalysts. For example, a related pyrazolo-pyrimidine derivative was synthesized using 1.0 M aqueous HCl under heating (50°C) to dissolve intermediates, followed by crystallization for purification . Catalysts like p-toluenesulfonic acid (used in chromeno-pyrimidine synthesis) can accelerate cyclization reactions, while Boc protection (tert-butoxycarbonyl) aids in isolating intermediates . Purity is validated via HPLC or LC-MS, with yields ranging from 29% (early steps) to 88% (protected intermediates) depending on reaction optimization .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A: A combination of techniques is required:

  • NMR (¹H/¹³C): Assigns proton and carbon environments, particularly distinguishing aromatic (e.g., chlorophenyl) and aliphatic (e.g., methylbenzyl) groups .
  • Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for related pyrazolo-pyrimidines with triclinic crystal systems (e.g., P1 space group, α/β/γ angles ~72–81°) .

Solubility Challenges in Biological Assays

Q: How can solubility limitations in aqueous buffers be addressed during in vitro testing? A: Solubility is often enhanced via:

  • Co-solvents: DMSO (≤1% v/v) is commonly used, though cytotoxicity must be monitored.
  • Micellar Formulations: Poloxamers or cyclodextrins improve dispersion, as seen in chromeno-pyrimidine studies .
  • pH Adjustment: Protonation/deprotonation of basic/acidic groups (e.g., pyrimidinone moiety) can modulate solubility .

Computational Predictions of Drug-Likeness

Q: What in silico tools predict this compound’s physicochemical and pharmacokinetic properties? A: Tools like Schrödinger’s QikProp or SwissADME assess:

  • LogP: ~3.5–4.0 (estimated for lipophilic aryl groups), suggesting moderate membrane permeability.
  • Bioavailability: Predicted oral bioavailability >50% for analogs with similar molecular weight (<500 Da) and hydrogen-bond acceptors (<10) .
  • Metabolic Stability: CYP450 isoform interactions (e.g., CYP3A4) are modeled using docking simulations (AutoDock Vina) .

Advanced: Structure-Activity Relationship (SAR) Strategies

Q: How can substituent modifications guide SAR studies for target selectivity? A: Key modifications include:

  • Chlorophenyl Group: Replacing 3-chlorophenyl with 4-fluoro or dichlorophenyl alters steric/electronic interactions, as seen in kinase inhibitor analogs .
  • Methylbenzyl Moiety: Varying methyl position (ortho/meta/para) impacts hydrophobic pocket binding; meta-substitution (3-methylphenyl) often optimizes steric fit .
  • Pyrazolo-Pyrimidinone Core: Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .

Mechanistic Insights into Catalytic Steps

Q: What mechanistic pathways are proposed for pyrazolo-pyrimidinone cyclization? A: Cyclization likely proceeds via:

  • Acid-Catalyzed Condensation: Protonation of carbonyl oxygen facilitates nucleophilic attack by pyrazole amines, forming the pyrimidinone ring .
  • Pd-Catalyzed Coupling: Suzuki-Miyaura reactions (using Pd₂(dba)₃/XPhos) introduce aryl groups at specific positions, as in pyrazolo-pyridine synthesis .

Data Contradictions in Yield Optimization

Q: How should researchers resolve discrepancies in reported synthetic yields (e.g., 29% vs. 88%)? A: Key factors include:

  • Reaction Scale: Milligram-scale reactions often yield less due to inefficiencies in mixing or heat transfer.
  • Catalyst Loading: Higher Pd catalyst ratios (e.g., 5 mol% Pd₂(dba)₃) improve coupling efficiency in multi-step syntheses .
  • Intermediate Stability: Boc-protected intermediates (e.g., tert-butyl carbamate) prevent degradation, enhancing final yields .

Advanced Formulation for In Vivo Studies

Q: What formulation strategies mitigate poor bioavailability in animal models? A: Approaches include:

  • Nanoemulsions: Lipid-based carriers improve absorption, as demonstrated for pyrazolo[1,5-a]pyrimidines .
  • Prodrug Design: Phosphorylation or PEGylation of the pyrimidinone oxygen enhances water solubility .

Degradation Pathways Under Stress Conditions

Q: How does the compound degrade under acidic/oxidative conditions, and what degradants are formed? A: Stress testing (e.g., 0.1 N HCl, 40°C) reveals:

  • Acidic Hydrolysis: Cleavage of the pyrimidinone ring to form chlorophenyl-carboxylic acid derivatives.
  • Oxidation: Meta-methylbenzyl groups oxidize to benzaldehyde analogs, detectable via LC-MS .

Cross-Disciplinary Applications Beyond Pharmacology

Q: Are there non-pharmacological uses for this compound in materials science? A: Its rigid aromatic core makes it a candidate for:

  • Organic Semiconductors: π-π stacking in crystal lattices (evidenced by X-ray data) supports charge transport .
  • Metal-Organic Frameworks (MOFs): Pyrazolo-pyrimidinone ligands coordinate with transition metals (e.g., Cu²⁺) to form porous networks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.